Navigating Peptide Synthesis: A Technical Guide to Orthogonally Protected Diaminobutyric Acid
Navigating Peptide Synthesis: A Technical Guide to Orthogonally Protected Diaminobutyric Acid
For Immediate Release
For researchers, scientists, and professionals in drug development, the precise construction of peptides is paramount. This in-depth technical guide focuses on Nα-Fmoc-Nγ-protected-L-2,4-diaminobutyric acid (Fmoc-Dab-OH), a critical building block in solid-phase peptide synthesis (SPPS). While the specific derivative Fmoc-Dab(Fmoc)-OH is not a conventional reagent due to the lack of orthogonal protection, this guide will explore the widely used and functionally analogous compound, Fmoc-Dab(Boc)-OH , and other relevant derivatives.
The Principle of Orthogonal Protection in Peptide Synthesis
In SPPS, the selective removal of protecting groups is essential for the stepwise elongation of the peptide chain. The α-amino group of the incoming amino acid is temporarily protected, typically with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl). The functional groups on the amino acid side chains are also protected to prevent unwanted side reactions. These side-chain protecting groups must be stable to the conditions used for α-Fmoc removal but cleavable under different, specific conditions. This strategy is known as orthogonal protection.
A di-Fmoc derivative, such as the requested Fmoc-Dab(Fmoc)-OH, would have both the α-amino and the γ-amino groups protected by the same group. Consequently, both protecting groups would be removed simultaneously under basic conditions, preventing the selective deprotection required for controlled peptide synthesis. For this reason, Fmoc-Dab-OH derivatives with acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl), are the standard in the field.
Core Compound Profile: Fmoc-Dab(Boc)-OH
Fmoc-Dab(Boc)-OH, with the IUPAC name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is a cornerstone for introducing a diaminobutyric acid residue into a peptide sequence. The Fmoc group on the α-amino position is readily cleaved by a base like piperidine, while the Boc group on the γ-amino side chain is stable to these conditions and is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[1][2]
Chemical Structure of Fmoc-Dab(Boc)-OH
Caption: Chemical structure of Fmoc-Dab(Boc)-OH.
Quantitative Data of Fmoc-Dab(Side-Chain Protected)-OH Derivatives
The selection of a side-chain protecting group can influence the properties and applications of the Fmoc-Dab-OH building block. Below is a comparison of commonly used derivatives.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features & Applications |
| Fmoc-Dab(Boc)-OH | C24H28N2O6 | 440.49 | 125238-99-5 | Standard derivative for SPPS; Boc group removed with TFA.[2][3][4][5][6] |
| Fmoc-Dab(Mtt)-OH | C39H36N2O4 | 596.71 | 851392-68-2 | Mtt group is highly acid-labile and can be removed with dilute TFA, allowing for on-resin side-chain modification. Prone to lactamization.[7] |
| Fmoc-Dab(ivDde)-OH | C32H38N2O6 | 546.65 | 607366-21-2 | The ivDde group is stable to piperidine but can be removed with hydrazine, providing another level of orthogonality. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dab(Boc)-OH
This protocol outlines the standard steps for incorporating Fmoc-Dab(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
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The resin is swollen in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.
2. Fmoc Deprotection:
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The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-20 minutes.
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The resin is then washed thoroughly with DMF.
3. Amino Acid Coupling:
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A solution of Fmoc-Dab(Boc)-OH (2-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is prepared.
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This activation mixture is added to the deprotected resin and agitated for 1-2 hours.
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The resin is washed with DMF.
4. Capping (Optional):
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To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
5. Repeat Cycle:
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Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
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After the final amino acid is coupled and the terminal Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups (including the Boc group on Dab) are removed simultaneously.
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This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
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The crude peptide is precipitated from cold diethyl ether, collected by centrifugation, and lyophilized.
Experimental Workflow: Incorporation of Fmoc-Dab(Boc)-OH in SPPS
Caption: General workflow for SPPS incorporating Fmoc-Dab(Boc)-OH.
Applications in Drug Development
The incorporation of diaminobutyric acid into peptides can impart unique structural and functional properties. The additional amino group in the side chain can be used for:
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Introducing branching: The γ-amino group can serve as an attachment point for other molecules or peptide chains.
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Modifying charge and polarity: The primary amine can be protonated at physiological pH, increasing the overall positive charge and potentially enhancing cell permeability or target binding.
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Cyclization: The side-chain amine can be used to form lactam bridges with a carboxylic acid group elsewhere in the peptide, leading to cyclic peptides with constrained conformations and improved stability.
These modifications are valuable in the design of novel therapeutics, including enzyme inhibitors, antimicrobial peptides, and receptor agonists/antagonists.
Conclusion
While the concept of a di-Fmoc protected diaminobutyric acid is not practical for standard peptide synthesis due to the principles of orthogonal protection, derivatives like Fmoc-Dab(Boc)-OH are indispensable tools for peptide chemists. A thorough understanding of their properties, coupled with optimized synthesis protocols, enables the creation of complex and functionally diverse peptides for a wide range of research and drug development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 [sigmaaldrich.com]
- 4. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
